molecular formula C16H15N3O3S B305103 N-[(3-methoxyphenyl)carbamoylcarbamothioyl]benzamide

N-[(3-methoxyphenyl)carbamoylcarbamothioyl]benzamide

Cat. No.: B305103
M. Wt: 329.4 g/mol
InChI Key: DCHDGPLTSKIKOB-UHFFFAOYSA-N
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Description

N-benzoyl-N’-(3-methoxyphenyl)dicarbonimidothioic diamide is a chemical compound with the molecular formula C16H15N3O3S and a molecular weight of 329.3736 g/mol . This compound is known for its unique structure, which includes a benzoyl group and a methoxyphenyl group connected through a dicarbonimidothioic diamide linkage.

Preparation Methods

The synthesis of N-benzoyl-N’-(3-methoxyphenyl)dicarbonimidothioic diamide typically involves the reaction of benzoyl chloride with 3-methoxyaniline in the presence of a base, followed by the addition of thiocarbonyldiimidazole. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-benzoyl-N’-(3-methoxyphenyl)dicarbonimidothioic diamide undergoes various chemical reactions, including:

Scientific Research Applications

N-benzoyl-N’-(3-methoxyphenyl)dicarbonimidothioic diamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzoyl-N’-(3-methoxyphenyl)dicarbonimidothioic diamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .

Comparison with Similar Compounds

N-benzoyl-N’-(3-methoxyphenyl)dicarbonimidothioic diamide can be compared with similar compounds such as:

Properties

Molecular Formula

C16H15N3O3S

Molecular Weight

329.4 g/mol

IUPAC Name

N-[(3-methoxyphenyl)carbamoylcarbamothioyl]benzamide

InChI

InChI=1S/C16H15N3O3S/c1-22-13-9-5-8-12(10-13)17-15(21)19-16(23)18-14(20)11-6-3-2-4-7-11/h2-10H,1H3,(H3,17,18,19,20,21,23)

InChI Key

DCHDGPLTSKIKOB-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)NC(=O)NC(=S)NC(=O)C2=CC=CC=C2

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NC(=S)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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